Cas no 900005-08-5 (N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylfuran-2-carboxamide)

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylfuran-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a pyridine moiety via a furan-2-carboxamide bridge. This structure imparts unique electronic and steric properties, making it a promising candidate for applications in medicinal chemistry and materials science. The ethyl substitution on the benzothiazole ring enhances lipophilicity, while the pyridine and furan groups contribute to potential coordination and binding interactions. Its well-defined molecular architecture allows for precise functionalization, offering versatility in synthetic pathways. The compound's stability and reactivity profile make it suitable for further derivatization in the development of bioactive molecules or advanced materials.
N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylfuran-2-carboxamide structure
900005-08-5 structure
Product Name:N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylfuran-2-carboxamide
CAS No:900005-08-5
MF:C20H17N3O2S
MW:363.432883024216
CID:5493504
Update Time:2025-09-28

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylfuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
    • N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylfuran-2-carboxamide
    • Inchi: 1S/C20H17N3O2S/c1-2-14-7-5-10-17-18(14)22-20(26-17)23(13-15-8-3-4-11-21-15)19(24)16-9-6-12-25-16/h3-12H,2,13H2,1H3
    • InChI Key: CPUXQPAVRFLOAO-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C(N(C1=NC2=C(CC)C=CC=C2S1)CC1=NC=CC=C1)=O

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylfuran-2-carboxamide Pricemore >>

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Additional information on N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylfuran-2-carboxamide

Recent Advances in the Study of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylfuran-2-carboxamide (CAS: 900005-08-5)

In recent years, the compound N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylfuran-2-carboxamide (CAS: 900005-08-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzothiazole and furan carboxamide structure, has shown promising potential in various therapeutic applications, particularly in oncology and neurodegenerative diseases. The following sections provide a comprehensive overview of the latest research findings, methodologies, and implications associated with this compound.

The primary focus of recent studies has been on elucidating the molecular mechanisms underlying the biological activity of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylfuran-2-carboxamide. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine its three-dimensional structure and binding affinity to target proteins. These structural insights have been instrumental in understanding its interactions with key enzymes and receptors, particularly those involved in cell proliferation and apoptosis.

One of the most notable findings is the compound's efficacy as a kinase inhibitor. In vitro and in vivo studies have demonstrated its ability to selectively inhibit specific kinases implicated in cancer progression, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs). For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent inhibitory activity against CDK2, with an IC50 value in the nanomolar range. This suggests its potential as a lead compound for developing novel anti-cancer therapeutics.

Beyond oncology, N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylfuran-2-carboxamide has also shown promise in addressing neurodegenerative disorders. Recent research has highlighted its neuroprotective effects in models of Alzheimer's and Parkinson's diseases. The compound appears to modulate oxidative stress and reduce neuroinflammation, possibly through its interaction with the Nrf2-ARE pathway. These findings open new avenues for developing multi-targeted therapies for complex neurodegenerative conditions.

Despite these encouraging results, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural modifications and preclinical evaluations. Ongoing research is exploring the synthesis of derivatives with improved drug-like properties while retaining the core pharmacophore responsible for its biological activity.

In conclusion, N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylfuran-2-carboxamide represents a promising scaffold for drug discovery in multiple therapeutic areas. The latest research underscores its potential as a versatile molecular tool for targeting critical pathways in cancer and neurodegeneration. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications, ultimately paving the way for novel therapeutic interventions.

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